D(+)Glyceric acid hemicalcium salt

Vue d'ensemble

Description

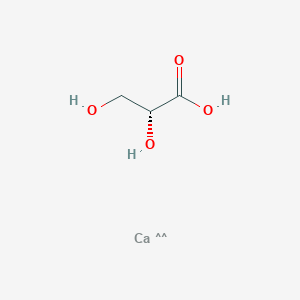

D(+)Glyceric acid hemicalcium salt: is a chemical compound with the molecular formula C₃H₅O₄ · 0.5Ca · H₂O. It is also known as ®-2,3-Dihydroxypropanoic acid hemicalcium salt. This compound is a calcium salt of D-glyceric acid, which is a naturally occurring substance found in various biological systems. It is often used in biochemical research and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D(+)Glyceric acid hemicalcium salt typically involves the neutralization of D-glyceric acid with calcium hydroxide. The reaction can be represented as follows:

D-Glyceric acid+Calcium hydroxide→D(+)Glyceric acid hemicalcium salt+Water

The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the hemicalcium salt in its pure form.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and lyophilization to obtain the final product in a stable, lyophilized powder form.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: D(+)Glyceric acid hemicalcium salt can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form glycerol or other reduced derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Glyceric acid can be oxidized to tartronic acid or mesoxalic acid.

Reduction: Reduction typically yields glycerol.

Substitution: Esterification with acyl chlorides forms glyceric acid esters.

Applications De Recherche Scientifique

Chemistry

In chemistry, D(+)Glyceric acid hemicalcium salt is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study metabolic pathways involving glyceric acid. It serves as a substrate in enzymatic reactions and helps in understanding the role of glyceric acid in cellular metabolism.

Medicine

This compound has potential applications in medicine, particularly in the study of metabolic disorders. It is used in research related to conditions such as primary hyperoxaluria, where glyceric acid metabolism is affected.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mécanisme D'action

The mechanism of action of D(+)Glyceric acid hemicalcium salt involves its participation in biochemical reactions as a substrate or intermediate. It interacts with specific enzymes, leading to the formation of various metabolic products. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase, which are involved in the metabolism of glyceric acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

DL-Glyceric acid hemicalcium salt: A racemic mixture of D- and L-glyceric acid hemicalcium salts.

Glyceric acid: The parent compound without the calcium salt.

Glycerol: A reduced form of glyceric acid.

Uniqueness

D(+)Glyceric acid hemicalcium salt is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Unlike the racemic DL-glyceric acid hemicalcium salt, the D(+) form is enantiomerically pure, providing distinct advantages in research and industrial applications where stereochemistry is crucial.

Activité Biologique

D(+) Glyceric acid hemicalcium salt, also known as calcium glycerate, is a calcium salt derived from D-glyceric acid. This compound has garnered attention for its biological activities and potential applications in various fields, including biochemistry, medicine, and industrial processes. This article provides a comprehensive overview of the biological activity of D(+) glyceric acid hemicalcium salt, supported by research findings, case studies, and comparative data.

- Molecular Formula : C₆H₁₀CaO₈

- Molecular Weight : 250.22 g/mol

- Melting Point : Approximately 134ºC (decomposing)

- CAS Number : 14028-62-7

D(+) glyceric acid hemicalcium salt is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions and applications. It is commonly synthesized through the neutralization of D-glyceric acid with calcium hydroxide in an aqueous medium.

The biological activity of D(+) glyceric acid hemicalcium salt is primarily attributed to its role as a substrate in various metabolic pathways. It interacts with specific enzymes involved in the metabolism of glyceric acid, such as:

- Glycerate Kinase : Catalyzes the phosphorylation of glycerate to 2-phosphoglycerate.

- Glycerate Dehydrogenase : Involved in the conversion of glycerate to glycolate.

These interactions facilitate the compound's involvement in critical biochemical processes, including energy production and metabolic regulation.

Biological Activities

D(+) glyceric acid hemicalcium salt exhibits several notable biological activities:

- Metabolic Regulation : It plays a role in metabolic pathways associated with carbohydrate metabolism and energy production.

- Antioxidant Properties : Research indicates that it may possess antioxidant properties that could mitigate oxidative stress in biological systems.

- Potential Therapeutic Applications :

- Metabolic Disorders : Investigated for its role in conditions like primary hyperoxaluria, where glyceric acid metabolism is disrupted.

- Diabetes Management : Its structural similarity to other compounds has led to studies exploring its potential as an alpha-glucosidase inhibitor, which may help regulate blood glucose levels.

Case Study 1: Metabolic Disorders

A study highlighted the detection of elevated levels of glyceric acid in urine samples from patients with metabolic disorders. This finding underscores the importance of D(+) glyceric acid hemicalcium salt in understanding metabolic pathways and diagnosing related conditions .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that structurally similar compounds to D(+) glyceric acid hemicalcium salt can inhibit alpha-glucosidase activity, suggesting potential applications in diabetes management. The inhibition of this enzyme slows carbohydrate absorption, thereby controlling postprandial hyperglycemia .

Comparative Analysis

To better understand the uniqueness of D(+) glyceric acid hemicalcium salt, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Glyceric Acid | C₃H₆O₃ | Simple organic compound without calcium. |

| Calcium DL-Glycerate | C₆H₁₀CaO₈ | Racemic mixture; less specific than D(+) form. |

| Calcium Lactate | C₆H₁₀CaO₆ | Used primarily as a food additive with different roles. |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Calcium supplement with distinct metabolic functions. |

D(+) glyceric acid hemicalcium salt stands out due to its enantiomerically pure D-form, making it particularly valuable for research involving chiral synthesis and metabolic studies.

Propriétés

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPYQVJHDHQPR-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585172 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-62-7 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.